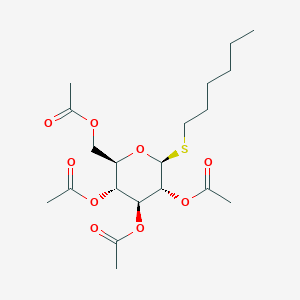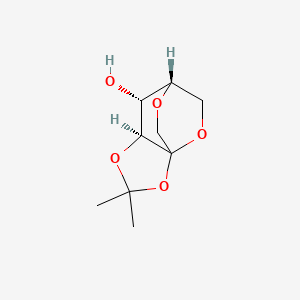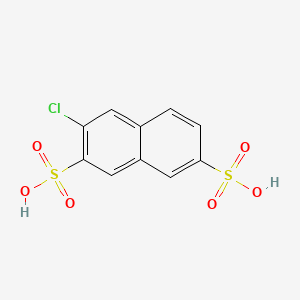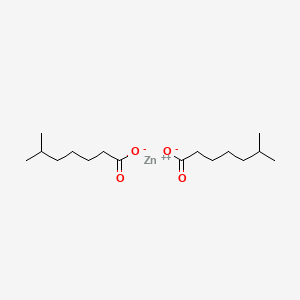
Pentaerythritol tetrakis(3-mercaptobutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol tetrakis(3-mercaptobutyrate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptobutyric acid. It is a colorless liquid at room temperature and is known for its thiol functionality, making it a valuable monomer in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the esterification of pentaerythritol with 3-mercaptobutyric acid. The reaction is catalyzed by an acid catalyst such as methanesulfonic acid. The process involves mixing pentaerythritol, 3-mercaptobutyric acid, and the catalyst, followed by heating under reflux conditions. The reaction is monitored until the desired esterification is achieved, and the product is purified through vacuum filtration and washing steps .
Industrial Production Methods
Industrial production of pentaerythritol tetrakis(3-mercaptobutyrate) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol tetrakis(3-mercaptobutyrate) undergoes various chemical reactions, primarily due to its thiol groups. These reactions include:
Thiol-ene reactions: Reaction with alkenes to form polymeric networks.
Oxidation: Formation of disulfides through oxidation of thiol groups.
Substitution: Reaction with halides to form thioethers.
Common Reagents and Conditions
Thiol-ene reactions: Typically carried out in the presence of a photoinitiator under UV light.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Halides such as alkyl halides are used in the presence of a base.
Major Products
Thiol-ene reactions: Polymeric networks with enhanced mechanical properties.
Oxidation: Disulfides.
Substitution: Thioethers.
Applications De Recherche Scientifique
Pentaerythritol tetrakis(3-mercaptobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric materials through thiol-ene click chemistry.
Biology: Functionalization of biomolecules for targeted delivery and imaging.
Medicine: Development of drug delivery systems and biocompatible materials.
Industry: Production of adhesives, coatings, and sealants with enhanced properties.
Mécanisme D'action
The mechanism of action of pentaerythritol tetrakis(3-mercaptobutyrate) is primarily based on its thiol groups. These groups can undergo various chemical reactions, leading to the formation of stable products. The thiol-ene reaction, for example, involves the addition of thiol groups to alkenes, forming strong covalent bonds and resulting in polymeric networks with desirable properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetrakis(3-mercaptopropionate): Similar structure but with 3-mercaptopropionic acid instead of 3-mercaptobutyric acid.
Trimethylolpropane tris(3-mercaptopropionate): Contains three thiol groups instead of four.
Pentaerythritol tetraacrylate: Contains acrylate groups instead of thiol groups.
Uniqueness
Pentaerythritol tetrakis(3-mercaptobutyrate) is unique due to its four thiol groups, which provide multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in the synthesis of polymeric materials with enhanced properties.
Propriétés
Numéro CAS |
31775-89-0 |
|---|---|
Formule moléculaire |
C21H36O8S4 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate |
InChI |
InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3 |
Clé InChI |
VTLHIRNKQSFSJS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)

![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)





